Penguin AvBD103a

Catalog No.
S1888010
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Penguin AvBD103a

Product Name

Penguin AvBD103a

Penguin Avian Defensin 103a, commonly referred to as AvBD103a, is a member of the avian defensin family, characterized by its antimicrobial properties. These peptides are small, cationic, and non-glycosylated, typically ranging from 1 to 10 kDa in molecular weight. AvBD103a is derived from the stomach contents of king penguins (Aptenodytes patagonicus) and plays a crucial role in protecting the host from microbial infections by exhibiting potent antimicrobial activity against various pathogens, including bacteria and fungi .

Structurally, AvBD103a consists of 36 amino acid residues with a characteristic three-stranded β-sheet configuration stabilized by three pairs of disulfide bonds. This structural motif is similar to that of mammalian β-defensins, which also feature a β-hairpin loop and a hydrophobic patch that contributes to their functionality . The presence of positively charged amino acids enhances its interaction with negatively charged microbial membranes, facilitating its antimicrobial action.

AvBD103a undergoes various chemical interactions primarily through its peptide bonds and disulfide linkages. The formation of disulfide bonds between cysteine residues is critical for maintaining the structural integrity and biological activity of the peptide. These bonds stabilize the three-dimensional conformation necessary for its antimicrobial function.

In addition to disulfide bond formation, AvBD103a can interact with lipopolysaccharides found in bacterial membranes, leading to membrane disruption. This interaction is facilitated by the peptide's cationic nature, allowing it to bind effectively to negatively charged components on microbial surfaces .

The biological activity of AvBD103a is primarily characterized by its antimicrobial properties. It has been shown to exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action involves membrane permeabilization, which disrupts bacterial integrity and leads to cell death. Furthermore, AvBD103a has been observed to neutralize lipopolysaccharides, thus reducing inflammation caused by bacterial infections .

In addition to its antibacterial properties, AvBD103a may also play a role in modulating immune responses. Studies suggest that defensins can stimulate chemokine synthesis in immune cells, enhancing the host's defense mechanisms against infections .

AvBD103a can be synthesized using solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences. This method involves the sequential addition of protected amino acids onto a solid support until the desired peptide sequence is achieved. After synthesis, the peptide undergoes cleavage from the support and deprotection to yield the final product.

Alternatively, recombinant DNA technology can be employed to produce AvBD103a in host organisms such as bacteria or yeast. This method involves cloning the gene encoding AvBD103a into an expression vector, followed by transformation into a suitable host for protein expression and purification .

AvBD103a has potential applications in various fields due to its antimicrobial properties:

  • Pharmaceuticals: It can be developed into new antimicrobial agents to combat antibiotic-resistant infections.
  • Food Preservation: Its ability to inhibit microbial growth makes it suitable for use as a natural preservative in food products.
  • Cosmetics: The peptide may be incorporated into skincare products for its antimicrobial benefits.
  • Veterinary Medicine: AvBD103a could be used as a therapeutic agent for treating infections in poultry and other animals .

Studies on AvBD103a have focused on its interactions with microbial membranes and immune cells. Research indicates that the peptide interacts with lipopolysaccharides through electrostatic attraction due to its cationic charge. This interaction not only disrupts bacterial membranes but also modulates immune responses by influencing cytokine production in immune cells.

Additionally, fluorescence microscopy has been used to visualize the interactions between AvBD103a and bacterial cells, providing insights into its mechanism of action at a cellular level .

AvBD103a shares similarities with other avian defensins but exhibits unique characteristics that distinguish it within this family. Here are some comparable compounds:

Compound NameSourceStructure TypeAntimicrobial Activity
Avian Defensin 2Chickenβ-defensinBroad-spectrum
Avian Defensin 3Turkeyβ-defensinAntibacterial
Avian Defensin 4Duckβ-defensinAntifungal
Mammalian Defensin 1Humanβ-defensinAntiviral

Uniqueness of AvBD103a

  • Structural Features: While other avian defensins like Avian Defensin 2 also exhibit a three-stranded β-sheet structure, AvBD103a's specific amino acid composition and disulfide bonding pattern contribute to its unique functional properties.
  • Antimicrobial Spectrum: AvBD103a displays potent activity against specific strains of bacteria that may not be as effectively targeted by other defensins.
  • Source Specificity: Isolated from king penguins, it reflects adaptations specific to avian species that may not be present in defensins from other animals.

Penguin AvBD103a, also known as Spheniscin-1, represents a distinctive avian beta-defensin isolated from the stomach contents of the king penguin (Aptenodytes patagonicus) [1] [2]. The peptide consists of a 38-amino acid mature sequence: SFGLCRLRRGFCAHGRCRFPSIPIGRCSRFVQCCRRVW [2]. This primary structure demonstrates the characteristic beta-defensin motif containing six cysteine residues positioned at specific locations within the sequence [1].

The amino acid composition analysis reveals several notable features of the primary structure. The sequence contains ten arginine residues and completely lacks glutamic acid or aspartic acid residues, rendering the peptide highly cationic with a net positive charge of +10 [1] [2]. The N-terminal region begins with serine-phenylalanine-glycine-leucine, followed by the first cysteine residue at position 5 [2]. The peptide exhibits a characteristic intercysteine spacing pattern typical of beta-defensins, with the consensus sequence motif present throughout the structure [1].

Table 1: Primary Sequence Characteristics of AvBD103a

ParameterValue
Amino Acid SequenceSFGLCRLRRGFCAHGRCRFPSIPIGRCSRFVQCCRRVW
Sequence Length (amino acids)38
UniProt EntryP83429
Species SourceAptenodytes patagonicus (King penguin)
Alternative NamesSpheniscin-1, Sphe-1, penguin avian beta-defensin 103a

The sequence demonstrates evolutionary conservation of key structural elements while maintaining species-specific variations that distinguish it from other avian defensins [1]. The high arginine content contributes significantly to the peptide's antimicrobial properties and represents a distinctive feature among avian beta-defensins [1] [2].

Sequence

SFGLCRLRRGSCAHGRCRFPSIPIGRCSRFVQCCRRVW

Dates

Last modified: 07-21-2023

Explore Compound Types